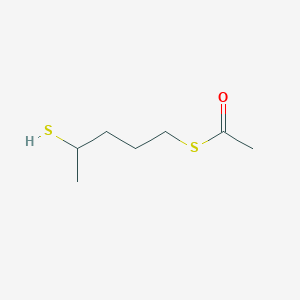
S-(4-Sulfanylpentyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Sulfanylpentyl) ethanethioate: is an organic compound with the molecular formula C7H14OS2 It is a thioester, which means it contains a sulfur atom bonded to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Sulfanylpentyl) ethanethioate typically involves the reaction of ethanethiol with 4-pentanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: S-(4-Sulfanylpentyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The thioester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the thioester group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(4-Sulfanylpentyl) ethanethioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving thioesters.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It serves as a model substrate for investigating the activity of thioesterases and other related enzymes.
Medicine: this compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its unique chemical properties make it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of S-(4-Sulfanylpentyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The thioester group can undergo hydrolysis, releasing ethanethiol and 4-pentanethiol, which can then participate in further chemical reactions. The compound’s ability to form stable intermediates makes it a valuable tool in studying reaction mechanisms and enzyme activity.
Comparison with Similar Compounds
S-(2-(Diisopropylamino)ethyl) ethanethioate: A non-toxic mimic for V-type nerve agents.
S-Pentyl ethanethioate: Another thioester with similar chemical properties.
Uniqueness: S-(4-Sulfanylpentyl) ethanethioate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions
Properties
CAS No. |
62873-24-9 |
|---|---|
Molecular Formula |
C7H14OS2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
S-(4-sulfanylpentyl) ethanethioate |
InChI |
InChI=1S/C7H14OS2/c1-6(9)4-3-5-10-7(2)8/h6,9H,3-5H2,1-2H3 |
InChI Key |
GZJVIVZUXSHICG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCSC(=O)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















